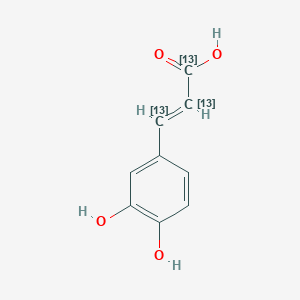

カフェ酸-13C3

概要

説明

カフェイン酸-13C3は、さまざまな植物に含まれる天然のフェノール化合物であるカフェイン酸の同位体標識形態です。この化合物は、炭素-13同位体で標識されており、さまざまな分析および研究目的で有用です。 カフェイン酸そのものは、その抗酸化、抗炎症、および抗癌特性で知られています .

科学的研究の応用

Caffeic Acid-13C3 has a wide range of scientific research applications, including:

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

カフェイン酸-13C3は、さまざまな分子メカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジし、細胞の酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインと酵素の産生を阻害します。

類似の化合物との比較

類似の化合物

クロロゲン酸: 抗酸化および抗炎症特性が類似した別のフェノール化合物。

フェルラ酸: その抗酸化とUV保護特性で知られています。

カフェイン酸フェネチルエステル: 生物活性が強化されたカフェイン酸の誘導体.

独自性

カフェイン酸-13C3は、同位体標識されているため、さまざまな分析および研究用途で正確な定量と追跡が可能になります。 これは、代謝経路やカフェイン酸の薬物動態を含む研究で特に価値があります .

Safety and Hazards

将来の方向性

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

生化学分析

Biochemical Properties

Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .

Cellular Effects

Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .

Molecular Mechanism

Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .

Metabolic Pathways

Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .

準備方法

合成経路と反応条件

カフェイン酸-13C3は、カフェイン酸の同位体標識によって合成することができます。このプロセスには、カフェイン酸の分子構造に炭素-13同位体を組み込むことが含まれます。 これは、標識された前駆体を使用する化学合成または炭素-13が豊富な環境で植物を栽培する生合成法を通じて達成できます .

工業生産方法

カフェイン酸-13C3の工業生産には、通常、生合成法のコストと複雑さの高いため、化学合成が用いられます。 このプロセスには、標識された炭素源と特定の反応条件を使用して、最終製品に炭素-13同位体を組み込むことが含まれます .

化学反応の分析

反応の種類

カフェイン酸-13C3は、以下を含むさまざまな化学反応を起こします。

酸化: カフェイン酸は、酸化されてキノンやその他の酸化生成物を形成することができます。

還元: カフェイン酸の還元は、ジヒドロカフェイン酸の生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンおよびその他の酸化生成物。

還元: ジヒドロカフェイン酸。

科学研究への応用

カフェイン酸-13C3は、以下を含む幅広い科学研究用途を持っています。

類似化合物との比較

Similar Compounds

Chlorogenic Acid: Another phenolic compound with similar antioxidant and anti-inflammatory properties.

Ferulic Acid: Known for its antioxidant and UV-protective properties.

Caffeic Acid Phenethyl Ester: A derivative of caffeic acid with enhanced bioactivity.

Uniqueness

Caffeic Acid-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in various analytical and research applications. This makes it particularly valuable in studies involving metabolic pathways and the pharmacokinetics of caffeic acid .

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

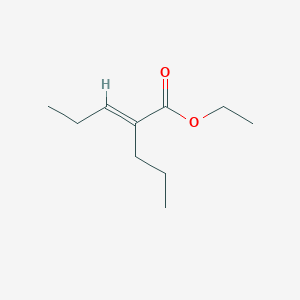

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)

![methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B1140739.png)